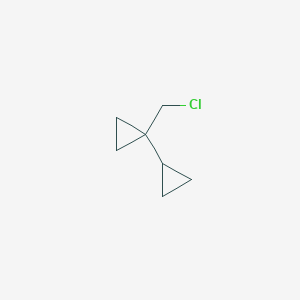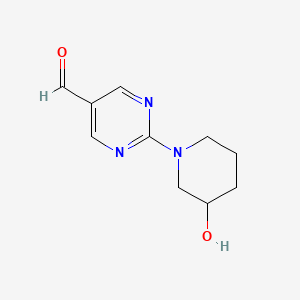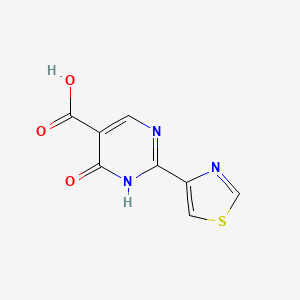
N-(Butan-2-yl)-2,4-dimethoxyaniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(Butan-2-yl)-2,4-dimethoxyaniline is an organic compound that belongs to the class of aniline derivatives This compound is characterized by the presence of a butan-2-yl group attached to the nitrogen atom of the aniline ring, and two methoxy groups attached to the 2nd and 4th positions of the benzene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(Butan-2-yl)-2,4-dimethoxyaniline typically involves the alkylation of 2,4-dimethoxyaniline with butan-2-yl halides under basic conditions. One common method is to react 2,4-dimethoxyaniline with butan-2-yl bromide in the presence of a base such as potassium carbonate in an organic solvent like dimethylformamide. The reaction is carried out at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis. The purification of the compound is typically achieved through recrystallization or chromatographic techniques.
化学反応の分析
Types of Reactions
N-(Butan-2-yl)-2,4-dimethoxyaniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring, particularly at the positions ortho and para to the methoxy groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst can facilitate substitution reactions.
Major Products
The major products formed from these reactions include quinone derivatives, reduced aniline derivatives, and substituted aniline compounds.
科学的研究の応用
N-(Butan-2-yl)-2,4-dimethoxyaniline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
作用機序
The mechanism of action of N-(Butan-2-yl)-2,4-dimethoxyaniline involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and functional groups. The methoxy groups and the butan-2-yl group play a crucial role in determining its binding affinity and specificity towards target molecules.
類似化合物との比較
Similar Compounds
N-(Butan-2-yl)-2,4-dimethoxyaniline: can be compared with other aniline derivatives such as N-(Butan-2-yl)-2,4-dimethoxybenzamide and N-(Butan-2-yl)-2,4-dimethoxyphenylamine.
N-(Butan-2-yl)-2,4-dimethoxybenzamide: This compound has a similar structure but with an amide group instead of an aniline group.
N-(Butan-2-yl)-2,4-dimethoxyphenylamine: This compound has a similar structure but with a phenylamine group instead of an aniline group.
Uniqueness
This compound is unique due to the presence of both methoxy groups and the butan-2-yl group, which confer distinct chemical and biological properties. These structural features make it a valuable compound for various applications in research and industry.
特性
分子式 |
C12H19NO2 |
|---|---|
分子量 |
209.28 g/mol |
IUPAC名 |
N-butan-2-yl-2,4-dimethoxyaniline |
InChI |
InChI=1S/C12H19NO2/c1-5-9(2)13-11-7-6-10(14-3)8-12(11)15-4/h6-9,13H,5H2,1-4H3 |
InChIキー |
QGOHFKDBVLSCRH-UHFFFAOYSA-N |
正規SMILES |
CCC(C)NC1=C(C=C(C=C1)OC)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![(1Z)-N-Cyclopentyl-1-{1-[(oxolan-3-yl)methyl]-1H-1,2,3-triazol-4-yl}methanimine](/img/structure/B13201838.png)
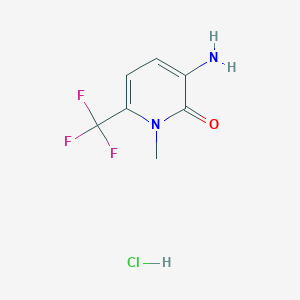
![[(Azetidin-2-yl)methyl]diethylamine](/img/structure/B13201846.png)
![tert-Butyl 3-(aminomethyl)-4,6-dimethyl-[1,2]thiazolo[5,4-b]pyridine-5-carboxylate](/img/structure/B13201847.png)
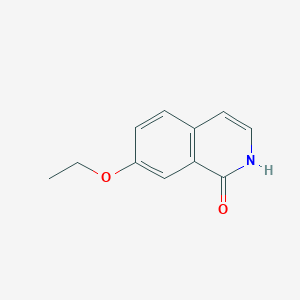
![2-[Butyl(methyl)amino]cyclobutan-1-ol](/img/structure/B13201859.png)
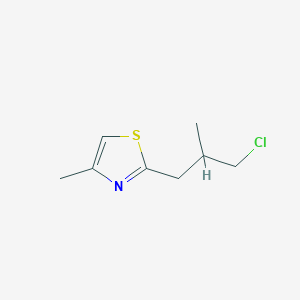
![3-{[(Benzyloxy)carbonyl]amino}-2,4,6-trimethylbenzoic acid](/img/structure/B13201862.png)
